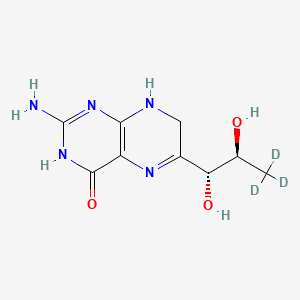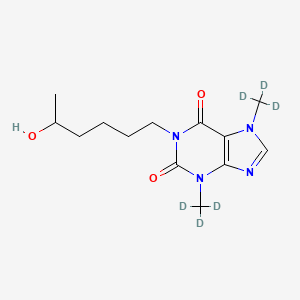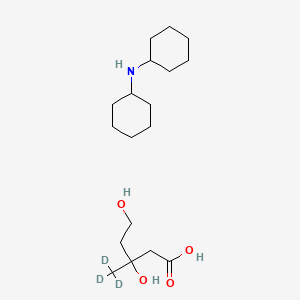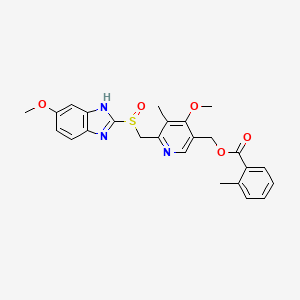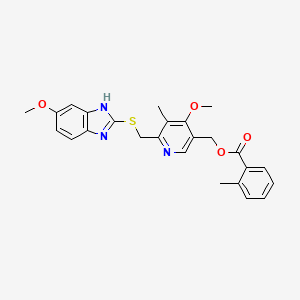
1,2,3,4-Tetrahydro-β-carboline-13C,d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-β-carboline-13C,d2 is a stable isotope-labeled compound with the molecular formula C10(13C)H10D2N2 and a molecular weight of 175.23 . This compound is used primarily for research purposes, particularly in the fields of proteomics and neurodegenerative disease studies . The stable isotope labeling allows researchers to study metabolic pathways and reaction mechanisms in a safe and controlled manner.
作用机制
Target of Action
The primary target of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is mitotic kinesin . Kinesins are motor proteins that play a crucial role in intracellular transport and cell division. They are involved in the movement of organelles, vesicles, and chromosomes along microtubules .
Mode of Action
This compound acts as an inhibitor of mitotic kinesin . By inhibiting kinesin, it disrupts the normal function of the protein, leading to alterations in cell division and intracellular transport . It also acts as a serotonin reuptake inhibitor , which increases the amount of serotonin, a neurotransmitter, in the brain .
Biochemical Pathways
The compound’s action on mitotic kinesin affects the cell division process , potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells . Its action as a serotonin reuptake inhibitor affects the serotonergic pathway in the brain, which is involved in mood regulation .
Result of Action
The inhibition of mitotic kinesin by this compound can lead to cell death , making it a potential anti-cancer agent . Its action as a serotonin reuptake inhibitor can lead to increased serotonin levels in the brain, which could potentially have effects on mood .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydro-β-carboline-13C,d2 interacts with various enzymes and proteins. It is known to inhibit the function of kinesin, a protein involved in cell division . This interaction is believed to contribute to its potential anti-cancer properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It is used for studies on neurodegenerative diseases . It has also been found to have cytotoxic effects on murine P-388 and human tumor cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As a mitotic kinesin inhibitor, it interferes with the normal function of this protein, disrupting cell division and potentially leading to cell death .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to reduce serotonin levels in rat forebrain
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of tryptamine , suggesting that it may interact with enzymes and cofactors involved in the metabolism of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 typically involves the incorporation of stable isotopes, such as 13C and deuterium (D2), into the molecular structure. One common method involves the use of labeled starting materials, which are subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The process includes strict quality control measures to ensure the consistency and reliability of the product.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-β-carboline-13C,d2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
科学研究应用
1,2,3,4-Tetrahydro-β-carboline-13C,d2 has a wide range of scientific research applications:
相似化合物的比较
1,2,3,4-Tetrahydro-β-carboline-13C,d2 can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-β-carboline: The non-labeled version of the compound, which lacks the stable isotopes 13C and D2.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: A derivative with a methyl group at the 2-position, which exhibits different chemical and biological properties.
1,2,3,4-Tetrahydronorharman-13C,d2: Another labeled compound with similar applications in research.
属性
CAS 编号 |
1216889-99-4 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
175.236 |
IUPAC 名称 |
1,1-dideuterio-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
InChI 键 |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 |
同义词 |
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-13C,d2; 1,2,3,4-Tetrahydronorharman-13C,d2; Noreleagnine-13C,d2; Tetrahydronorharman-13C,d2; THBC-13C,d2; Tryptoline-13C,d2; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


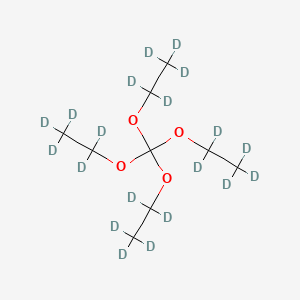
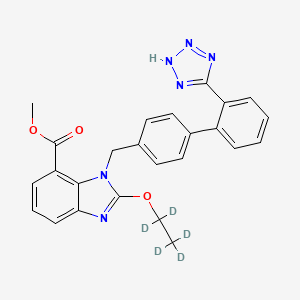
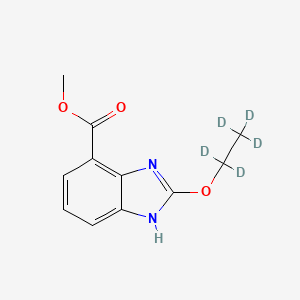
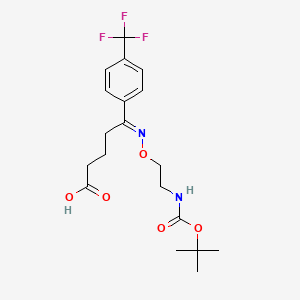
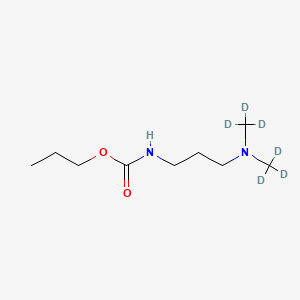
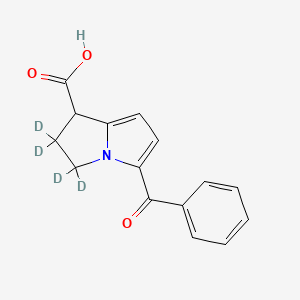

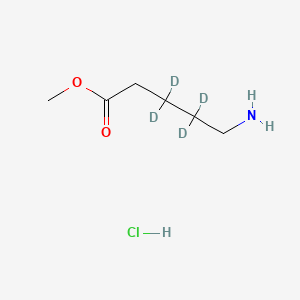
![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
